molecular formula C22H25N3O3 B5663697 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide

5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B5663697
M. Wt: 379.5 g/mol
InChI Key: SQXDVZLQBMZTMB-UHFFFAOYSA-N
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Description

5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and solvents such as dimethylformamide (DMF) and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme or activate a receptor, thereby altering cellular signaling and function .

Properties

IUPAC Name

5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-15-20(22(27)23-16-6-4-3-5-7-16)21-17(18(26)8-9-19(21)28-15)14-25-12-10-24(2)11-13-25/h3-9,26H,10-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXDVZLQBMZTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)C)O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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